1,2-Bis(phosphino)benzol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, a related derivative, involves the aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene. The reaction of this compound with butyllithium and phenyllithium leads to more crowded derivatives, showcasing the versatility in synthesizing bis(phosphino)benzene derivatives through substitution reactions (Sasaki, Tanabe, & Yoshifuji, 1999).

Molecular Structure Analysis

X-ray crystallography has revealed that these compounds exhibit unusually large bond angles around phosphorus atoms, indicating significant steric hindrance. This structural feature is crucial for their function as ligands, influencing their coordination properties and the stability of the resulting metal complexes (Sasaki, Tanabe, & Yoshifuji, 1999).

Chemical Reactions and Properties

1,2-Bis(phosphino)benzene derivatives undergo various chemical reactions, including oxidation and methylation, leading to bis(phosphoryl) and bis(phosphonio) derivatives. These reactions expand the utility of bis(phosphino)benzenes in synthesis and catalysis by providing a pathway to modify their electronic and steric properties (Sasaki, Tanabe, & Yoshifuji, 1999).

Physical Properties Analysis

The physical properties of 1,2-bis(phosphino)benzene derivatives, such as solubility and melting points, are influenced by the steric bulk and the electronic nature of the substituents on the phosphorus atoms. These properties are crucial for their application in catalysis, as they determine the solubility of these ligands in various solvents and their thermal stability under reaction conditions.

Chemical Properties Analysis

1,2-Bis(phosphino)benzene compounds exhibit unique chemical properties, including redox activity, which is a function of the phosphorus centers. Electrochemical measurements have been carried out to investigate these redox properties, providing insights into their potential application in redox-active catalytic systems (Sasaki, Tanabe, & Yoshifuji, 1999).

Wissenschaftliche Forschungsanwendungen

- Homogene Katalyse 1,2-Bis(phosphino)benzol dient als Ligand in der homogenen Katalyse. Homogene Katalysatoren arbeiten in der gleichen Phase (meistens flüssig) wie die Reaktanten. Diese Katalysatoren spielen eine entscheidende Rolle in chemischen Umwandlungen, wie beispielsweise Hydrierung, Kreuzkupplungsreaktionen und Polymerisationsprozessen.

- Forscher haben die Verwendung von 1,2-Bis(phosphino)pyrrol-Liganden (analog zu this compound) in nickelkatalysierten C–N-Kreuzkupplungsreaktionen untersucht. Diese Liganden bieten eine Alternative zu ihren Benzol-Homologen, wobei sie ein ähnliches sterisches Profil beibehalten, aber die Elektronendonation abschwächen. Die Proof-of-Principle-Anwendung demonstriert ihre Wirksamkeit unter milden Bedingungen .

- 1,2-Bis(diphenylphosphino)benzol (DPPB), ein Derivat von this compound, wirkt als chelatisierender Ligand bei der Synthese von lumineszierenden Kupfer(I)-Halogenidkomplexen. Diese Komplexe zeigen interessante photophysikalische Eigenschaften und haben potenzielle Anwendungen in optoelektronischen Geräten .

- Forscher haben dreikoordinierte Gold(I)-Komplexe mit starren Diphosphinliganden untersucht, die von this compound abgeleitet sind. Diese Komplexe zeigen eine nahezu einheitliche thermisch aktivierte verzögerte Fluoreszenzeffizienz. Ihre einzigartigen Eigenschaften machen sie zu vielversprechenden Kandidaten für Anwendungen in lichtemittierenden Geräten .

Nickel-katalysierte C–N-Kreuzkupplung

Lumineszierende Kupfer(I)-Halogenidkomplexe

Dreikoordinierte Gold(I)-Komplexe

Koordinationschemie und Liganddesign

Wirkmechanismus

Target of Action

1,2-Bis(phosphino)benzene, also known as 1,2-Bis(diphenylphosphino)benzene (DPPB), is primarily used as a chelating ligand in the synthesis of luminescent copper(I) halide complexes . The primary targets of DPPB are therefore these copper(I) halide complexes.

Mode of Action

DPPB interacts with its targets by acting as a chelating ligand. A chelating ligand is a substance whose atoms can form multiple bonds to a single metal ion. In the case of DPPB, it forms a complex with copper(I) halide, enhancing the luminescence of the resulting complex .

Biochemical Pathways

It is known that dppb plays a crucial role in the β-boration of α, β-unsaturated amide, a process that is catalyzed by a copper-1,2-bis(diphenylphosphino)benzene catalyst .

Pharmacokinetics

It is known that dppb is a solid at room temperature and is insoluble in water . This suggests that its bioavailability may be limited, and it may require specific delivery methods to reach its target sites effectively.

Result of Action

The primary result of DPPB’s action is the enhancement of the luminescence of copper(I) halide complexes . This property makes DPPB useful in various applications, including the development of luminescent materials and the study of photophysical processes.

Action Environment

The action of DPPB is influenced by several environmental factors. For instance, DPPB is air-sensitive, suggesting that its stability and efficacy may be affected by exposure to air . Furthermore, the reaction conditions, such as temperature and solvent, can also influence the effectiveness of DPPB as a ligand .

Safety and Hazards

Eigenschaften

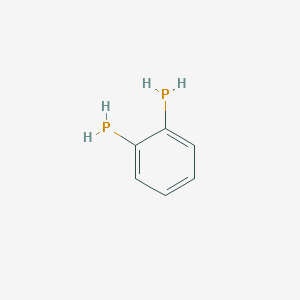

IUPAC Name |

(2-phosphanylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8P2/c7-5-3-1-2-4-6(5)8/h1-4H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFDVEXWZZOMGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)P)P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402181 | |

| Record name | 1,2-Phenylenebisphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80510-04-9 | |

| Record name | 1,2-Phenylenebisphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Bis(phosphino)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 1,2-bis(phosphino)benzene ligands attractive for coordination chemistry?

A1: 1,2-Bis(phosphino)benzene ligands are bidentate ligands, meaning they can bind to a metal center through both phosphorus atoms [, , ]. This chelating ability leads to the formation of stable metal complexes. Additionally, the substituents on the phosphorus atoms can be easily modified, allowing for fine-tuning of the steric and electronic properties of the ligand [, ]. This tunability is crucial for optimizing the catalytic activity and selectivity of metal complexes.

Q2: Can you provide an example of how 1,2-bis(phosphino)benzene derivatives are synthesized?

A2: One study [] describes a palladium-catalyzed method for synthesizing 1,2-bis(phosphino)benzene derivatives. This method utilizes readily available ortho-substituted aryl bromides and diphenylphosphine to create the desired products. The researchers found that using a bulky, electron-rich diphosphine ligand, such as 1,1′-bis-diisopropylphosphino-ferrocene, along with diphenylphosphine and DABCO as the base, led to high yields of the desired 1,2-bis(phosphino)benzene derivatives.

Q3: How do the structural features of 1,2-bis(phosphino)benzene influence its coordination behavior?

A3: The two phosphorus atoms in 1,2-bis(phosphino)benzene are located in close proximity due to the rigid benzene backbone [, ]. This fixed geometry enforces a specific bite angle when the ligand coordinates to a metal center. The bite angle, which is the angle formed between the two phosphorus atoms and the metal center, plays a significant role in determining the reactivity and selectivity of the resulting metal complex.

Q4: Are there alternative ligands similar to 1,2-bis(phosphino)benzene?

A4: Yes, researchers are exploring alternatives to the classic 1,2-bis(phosphino)benzene framework. One study [] highlights the development of unsymmetrical 1,2-bis(phosphino)pyrrole ligands. These ligands offer a similar steric profile to their benzene counterparts but with weaker electron-donating properties. This difference in electronic properties can lead to altered reactivity in catalytic applications.

Q5: Can you provide an example of 1,2-bis(phosphino)benzene ligands being used in the synthesis of macrocycles?

A5: Researchers have successfully utilized a manganese(I) template and 1,2-bis(phosphino)benzene derivatives to construct nine-membered 1,4,7-triphosphamacrocycles []. This approach takes advantage of the coordination chemistry of the unit and the reactivity of coordinated phosphides with electrophilic ortho-fluorophenyl substituents on adjacent pnictide donors.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.